Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate
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Description
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Chemical Synthesis and Biological Properties : A study by Jansa et al. (2014) describes the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, which were obtained from a modified condensation process. These compounds showed inhibitory effects on immune-activated nitric oxide production in mouse peritoneal cells, with 5-fluoro-2-amino-4,6-dichloropyrimidine demonstrating significant activity (Jansa et al., 2014).
Anticancer Agents : Another application involves the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, which are reported to act as anticancer agents by inhibiting tubulin polymerization uniquely. The mechanism of action for these compounds does not compete with paclitaxel but inhibits the binding of vincas to tubulin, showing potential in overcoming multidrug resistance (Zhang et al., 2007).
Mechanistic Studies and Novel Syntheses
Crystal and Molecular Structure Analysis : Research on the crystal and molecular structure of closely related pyrimidine derivatives can provide insights into the interaction mechanisms and potential optimization for medicinal applications. A study by Richter et al. (2023) reported on such a structural analysis, which could be foundational for further research on Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate derivatives (Richter et al., 2023).
Regioselective Synthesis of Kinase Inhibitors : Wada et al. (2012) have developed novel routes to synthesize 2,4-disubstituted-5-fluoropyrimidines, showcasing the potential of Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate as a precursor in the creation of kinase inhibitors. This work highlights the versatility of pyrimidine derivatives in drug development and their role in targeting various cancers (Wada et al., 2012).
Environmental and Biological Implications
Biodegradation Studies : Although not directly related to Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate, studies on the biodegradation of similar compounds, such as fluroxypyr, provide valuable information on the environmental fate and degradation pathways of fluoropyrimidines. This research can inform the development of more environmentally friendly derivatives and degradation strategies (Tao & Yang, 2011).
properties
IUPAC Name |
methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FN2O2/c1-13-6(12)5-10-3(7)2(9)4(8)11-5/h1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDDAIMYERQXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C(=N1)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate | |
CAS RN |
1504981-94-5 |
Source
|
Record name | methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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